![molecular formula C17H19NO5S B2488065 Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333446-35-8](/img/structure/B2488065.png)
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecules with complex sulfonamide and methoxyphenyl groups are of significant interest in organic chemistry and medicinal research due to their diverse chemical and biological properties. These compounds are often synthesized through multi-step chemical reactions and analyzed for their potential applications in various fields, excluding drug use and dosage information as requested.
Synthesis Analysis
The convergent synthesis of related sulfonamide compounds, including methodologies for creating sulfomycin thiopeptide antibiotics degradation products, has been reported. These syntheses often start from simpler nitriles or acetonitriles, indicating a possible route for synthesizing complex molecules like Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Bagley & Glover, 2006).
Molecular Structure Analysis
Single-crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are common techniques for analyzing the molecular structure of complex organic compounds. A detailed study on a compound with a similar functional group composition utilized these techniques to elucidate its molecular structure, supported by density functional theory (DFT) calculations (Murugavel et al., 2017).
Chemical Reactions and Properties
Compounds containing methoxyphenyl and sulfonamide groups participate in a variety of chemical reactions, including those catalyzed by metal-free thiophiles. These reactions are crucial for activating thioglycosides and generating glycosyl triflates, showcasing the versatility of sulfonamide compounds in synthesis (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are often determined through experimental analysis. While specific data for Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not provided, related studies on sulfonamide compounds offer insights into their physical characteristics, such as solubility in various solvents and thermal stability (Furutani et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be assessed through a combination of experimental studies and computational methods. NBO analysis, Mulliken charge analysis, and HOMO-LUMO energy gap calculations are commonly used to predict the reactivity and stability of such molecules (Sarojini et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate and its derivatives are primarily used in chemical synthesis and the study of chemical properties. For example, Herslöf and Martin (1987) synthesized a new serotonin homologue through intramolecular cycloaddition, demonstrating the compound's utility in creating complex chemical structures (Herslöf & Martin, 1987). Similarly, Kommidi et al. (2010) developed new synthetic equivalents based on Weinreb amide (WA) functionality for synthesizing tetrahydroisoquinoline frameworks, highlighting the compound's role in facilitating the creation of novel chemical structures (Kommidi, Balasubramaniam, & Aidhen, 2010).
Stability and Degradation Studies
Studies on the stability and degradation of related compounds provide insights into the chemical behavior of Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. Pretzer and Repta (1987) investigated the stability and degradation mechanism of similar derivatives, contributing to understanding the compound's stability in various conditions (Pretzer & Repta, 1987).
Spectroscopic Studies
Tsujihara, Furukawa, and Ōae (1970) conducted infrared, ultraviolet, and NMR spectroscopic studies on N-p-tolylsulfonylsulfilimines, which are structurally related, to understand their physical properties. This research is crucial for determining how such compounds interact with light and electromagnetic fields, which is essential for various scientific applications (Tsujihara, Furukawa, & Ōae, 1970).
Anticancer and Antimicrobial Research
Some derivatives have been studied for their potential in medicinal chemistry. For instance, Muškinja et al. (2019) synthesized sulfonyl esters to test their in vitro cytotoxic activities, indicating potential applications in cancer research (Muškinja et al., 2019). Additionally, Murugavel et al. (2017) synthesized and tested a compound for antimicrobial activity, showing its potential use in fighting infections (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Propiedades
IUPAC Name |
methyl 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-13-7-9-16(10-8-13)24(20,21)18(12-17(19)23-3)14-5-4-6-15(11-14)22-2/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTALVXQMKOBPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)
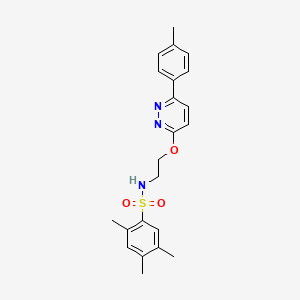
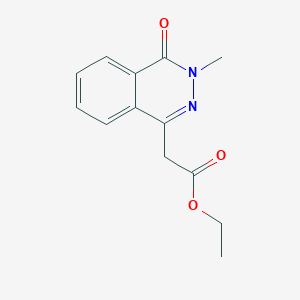
![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2487985.png)
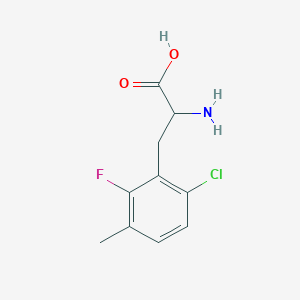
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2487994.png)

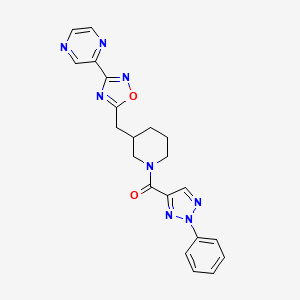
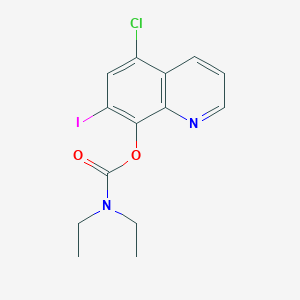

![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)


![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)